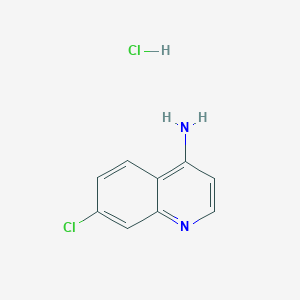
7-Chloroquinolin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroquinolin-4-amine hydrochloride is an important chemical compound widely used in scientific research. It is a chloroquine derivative that has been found to exhibit a range of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
Scientific Research Applications
7-Chloroquinolin-4-amine hydrochloride has been extensively studied for its various biological activities. It has been found to exhibit potent antimalarial activity by inhibiting the heme detoxification pathway of the malaria parasite. It also has antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. These properties make it a promising candidate for the development of new drugs for malaria, cancer, and inflammatory diseases.
Mechanism Of Action
The mechanism of action of 7-Chloroquinolin-4-amine hydrochloride is complex and involves multiple pathways. In malaria parasites, it inhibits the detoxification of heme, leading to the accumulation of toxic heme and subsequent death of the parasite. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the NF-κB pathway, leading to the suppression of inflammatory cytokines.
Biochemical And Physiological Effects
7-Chloroquinolin-4-amine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. It also has antimalarial effects by inhibiting the heme detoxification pathway of the malaria parasite. Additionally, it has been found to inhibit the activity of certain enzymes, such as cathepsin B and lysosomal acid lipase.
Advantages And Limitations For Lab Experiments
One of the advantages of using 7-Chloroquinolin-4-amine hydrochloride in lab experiments is its potency and specificity. It has been found to exhibit potent biological activities, making it a useful tool for studying various biological processes. Additionally, its chemical structure allows for easy modification, leading to the development of new derivatives with improved properties. However, one limitation of using 7-Chloroquinolin-4-amine hydrochloride is its potential toxicity. It has been found to have toxic effects on certain cell types and can cause adverse effects in vivo.
Future Directions
There are several future directions for the research and development of 7-Chloroquinolin-4-amine hydrochloride. One area of interest is the development of new derivatives with improved properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanisms of action of 7-Chloroquinolin-4-amine hydrochloride and its derivatives. This will lead to a better understanding of their biological activities and potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 7-Chloroquinolin-4-amine hydrochloride and its derivatives in animal models.
Synthesis Methods
The synthesis of 7-Chloroquinolin-4-amine hydrochloride involves the reaction of 7-chloroquinoline with ammonia and hydrogen gas in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product.
properties
CAS RN |
114306-27-3 |
|---|---|
Product Name |
7-Chloroquinolin-4-amine hydrochloride |
Molecular Formula |
C9H8Cl2N2 |
Molecular Weight |
215.08 g/mol |
IUPAC Name |
7-chloroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H |
InChI Key |
ZETPWLYXMPZNLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N.Cl |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



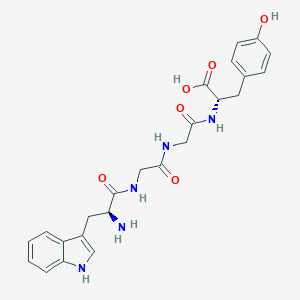
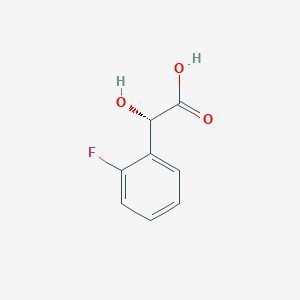
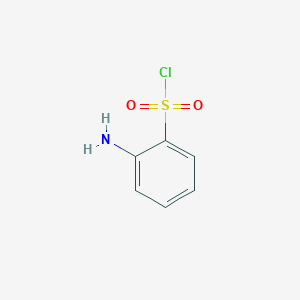

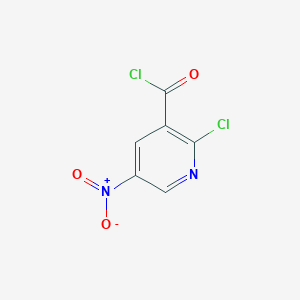
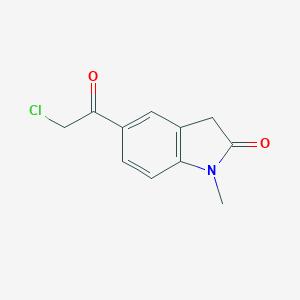

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)
![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)
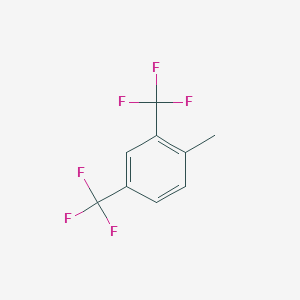
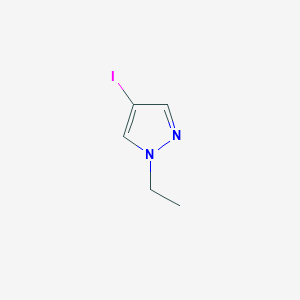
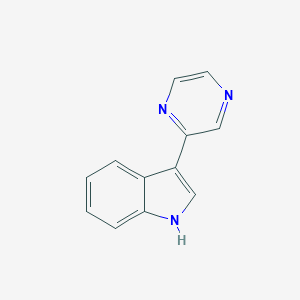
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)